molecular formula C11H12N2O2 B2813158 Ethyl 2-aminoindolizine-1-carboxylate CAS No. 2361645-62-5

Ethyl 2-aminoindolizine-1-carboxylate

Cat. No. B2813158
M. Wt: 204.229
InChI Key: JHTBIGMLTCRRNA-UHFFFAOYSA-N
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Description

Ethyl 2-aminoindolizine-1-carboxylate is a chemical compound with the CAS Number: 2361645-62-5 . It has a molecular weight of 204.23 and its IUPAC name is ethyl 2-aminoindolizine-1-carboxylate . The compound is typically stored at a temperature of 4 degrees Celsius .


Synthesis Analysis

The synthesis of new pyrimido [5,4- a ]indolizines by reaction of 2-aminoindolizine-1-carbonitrile or ethyl 2-aminoindolizine-1-carboxylate with various electrophilic reagents has been described . The structure of the products was confirmed by their elemental analysis and IR, 1 H NMR, and mass spectra .


Molecular Structure Analysis

The InChI code for Ethyl 2-aminoindolizine-1-carboxylate is 1S/C11H12N2O2/c1-2-15-11(14)10-8(12)7-13-6-4-3-5-9(10)13/h3-7H,2,12H2,1H3 . This code provides a specific representation of the molecular structure of the compound.


Chemical Reactions Analysis

The synthesis of new pyrimido [5,4- a ]indolizines by reaction of 2-aminoindolizine-1-carbonitrile or ethyl 2-aminoindolizine-1-carboxylate with various electrophilic reagents is described . The structure of the products was confirmed by their elemental analysis and IR, 1 H NMR, and mass spectra .


Physical And Chemical Properties Analysis

Ethyl 2-aminoindolizine-1-carboxylate has a molecular weight of 204.23 . It is typically stored at a temperature of 4 degrees Celsius . The compound is in powder form .

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 2-aminoindolizine-1-carboxylate is used in the synthesis of various pyrimido[5,4-a]indolizines, with their structures confirmed by elemental analysis and spectroscopic methods such as IR, 1H NMR, and mass spectra. These synthesized compounds have also been evaluated for antimicrobial properties (Abd El-Salam, 2000).

Antimicrobial and Anti-inflammatory Agents

Ethyl 2-aminoindolizine-1-carboxylate has been transformed into various compounds which were characterized and screened for antibacterial, antifungal, and anti-inflammatory activities. Some of these compounds have shown promising biological activities (Narayana et al., 2006).

Larvicidal Activity

In a study involving microwave-assisted synthesis, novel ethyl 3-substituted-7-methylindolizine-1-carboxylates were synthesized and their larvicidal properties evaluated against Anopheles arabiensis, demonstrating significant activity (Chandrashekharappa et al., 2018).

Fluorescent Derivatization Reagent

Ethyl 1-(difluoro-1,3,5-triazinyl)-2-methylindolizine-3-carboxylate, a derivative, has been identified as a selective fluorescence derivatization reagent for primary and secondary amines, useful in analytical chemistry (Fujino & Koya, 1994).

Discovery of Anticancer Agents

In research focusing on breast cancer treatment, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was synthesized and its derivatives evaluated for cytotoxicity against cancer cell lines, demonstrating potential as anticancer therapeutics (Gad et al., 2020).

Safety And Hazards

The safety information for Ethyl 2-aminoindolizine-1-carboxylate includes several hazard statements such as H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

ethyl 2-aminoindolizine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)10-8(12)7-13-6-4-3-5-9(10)13/h3-7H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTBIGMLTCRRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-aminoindolizine-1-carboxylate

Citations

For This Compound
1
Citations
OI Abd El-Salam - Monatshefte für Chemie/Chemical Monthly, 2000 - Springer
… The present work describes the utilization of 2-aminoindolizine-1-carbonitrile (1a) or ethyl 2-aminoindolizine-1-carboxylate (1b) in the synthesis of various fused pyrimido[5,4-a]…
Number of citations: 10 link.springer.com

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